molecular formula C9H9ClN2O4 B13918136 2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid

Cat. No.: B13918136
M. Wt: 244.63 g/mol
InChI Key: GJWNLFWPZNPSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid is a synthetic organic compound with a unique structure that combines a pyrimidine ring with a tetrahydrofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with a tetrahydrofuran derivative under specific conditions. One common method involves the use of a chlorinating agent to introduce the chlorine atom at the 2-position of the pyrimidine ring, followed by the attachment of the tetrahydrofuran moiety through an ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid is unique due to the presence of both the chlorine atom and the tetrahydrofuran moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

2-chloro-6-(oxolan-3-yloxy)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H9ClN2O4/c10-9-11-6(8(13)14)3-7(12-9)16-5-1-2-15-4-5/h3,5H,1-2,4H2,(H,13,14)

InChI Key

GJWNLFWPZNPSPH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=NC(=NC(=C2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.